molecular formula C12H16N4OS B12929659 2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol CAS No. 920503-57-7

2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol

Cat. No.: B12929659
CAS No.: 920503-57-7
M. Wt: 264.35 g/mol
InChI Key: PNZFZGQHJNKIOL-UHFFFAOYSA-N
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Description

2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is a synthetic compound that incorporates a tetrahydro-2H-pyran ring and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol typically involves the following steps:

    Selection of Adenine: The synthesis begins with adenine as the nucleobase foundation.

    Modification at N9 Position: The adenine is modified at the N9 position to introduce the tetrahydro-2H-pyran ring.

    Introduction of Ethanethiol Group: The ethanethiol group is introduced through a substitution reaction, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions to modify the purine ring.

    Substitution: The ethanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides and thiol reagents.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced Purine Derivatives: Formed from reduction reactions.

    Substituted Thiol Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol has several scientific research applications:

    Medicinal Chemistry: Investigated for its antiviral and anticancer properties.

    Neuroprotective Treatments: Potential role in cellular metabolism and protection against neurodegenerative diseases.

    Enzymatic Modulation:

Mechanism of Action

The mechanism of action of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s structure allows it to bind to specific sites on DNA and RNA, potentially inhibiting replication and transcription processes. Additionally, it may modulate enzymatic activities involved in cellular repair and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is unique due to the presence of both a purine derivative and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

CAS No.

920503-57-7

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

2-[9-(oxan-2-yl)purin-6-yl]ethanethiol

InChI

InChI=1S/C12H16N4OS/c18-6-4-9-11-12(14-7-13-9)16(8-15-11)10-3-1-2-5-17-10/h7-8,10,18H,1-6H2

InChI Key

PNZFZGQHJNKIOL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCS

Origin of Product

United States

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